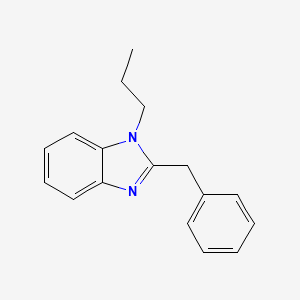![molecular formula C26H22FNO5S B2769082 5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866844-94-2](/img/structure/B2769082.png)
5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C26H22FNO5S and its molecular weight is 479.52. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Properties
- The compound shows potential in antibacterial applications. A study designed novel N-1 substituents of naphthyridones and quinolones, leading to potent antibacterial activities against Gram-positive and Gram-negative bacteria. This indicates that the structural modifications in quinolone derivatives, similar to the given compound, can enhance antibacterial efficacy (Kuramoto et al., 2003).
Synthesis and Reactions
- Research focused on the synthesis and reactions of new quinolone derivatives reveals the compound's relevance in developing novel chemical entities. These efforts contribute to expanding the library of quinolone-based compounds with varied applications (Al-Masoudi, 2003).
Diels-Alder Reaction Applications
- The compound's structure is relevant to studies involving diastereoselective synthesis. In one such study, bioactive dihydroisoindolo[2,1-a]quinolin-11-ones were synthesized using catalytic reactions, indicating potential applications in complex chemical synthesis (Merchán Arenas & Kouznetsov, 2014).
Photochemistry and Photostability
- Investigations into the photochemistry of fluorinated quinolone derivatives, similar to the compound , have implications in understanding their stability and behavior under light exposure. This is crucial for their application in areas like photodynamic therapy and environmental stability studies (Fasani et al., 1999).
Anticancer Activity
- Some quinoline derivatives have shown promise in anticancer research. For instance, triazoloquinoline-urea derivatives exhibited cytotoxicity against cancer cell lines, highlighting the potential of structurally related compounds in cancer treatment (Reddy et al., 2015).
Broad-Spectrum Antibacterial Synthesis
- The synthesis of new quinolone derivatives, including those with sulfonyl groups, has been explored for their broad-spectrum antibacterial properties. This research underscores the compound's relevance in developing new antibacterial agents (Hashimoto et al., 2007).
Metabolic Fate in Clinical Toxicology
- Studies on the metabolic fate of synthetic cannabinoid receptor agonists structurally similar to the compound can provide insights into its metabolism and potential interactions in clinical toxicology (Richter et al., 2022).
Solubility Studies
- Research on the solubility of quinolone antimicrobials offers insights into the formulation and bioavailability of related compounds. Understanding the solubility profile is critical for their effective use in pharmaceutical formulations (Ross & Riley, 1990).
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO5S/c1-16(2)18-5-9-20(10-6-18)34(30,31)25-14-28(13-17-3-7-19(27)8-4-17)22-12-24-23(32-15-33-24)11-21(22)26(25)29/h3-12,14,16H,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISZKSRSINXSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide](/img/structure/B2768999.png)
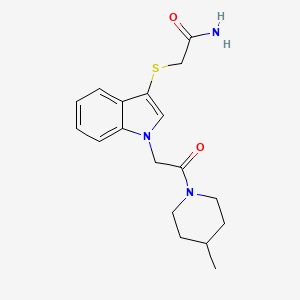
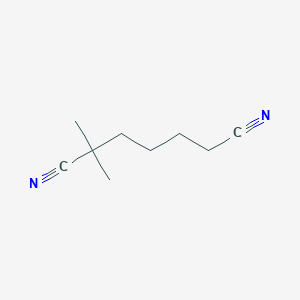
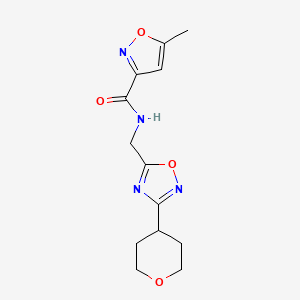
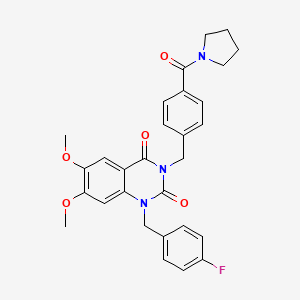
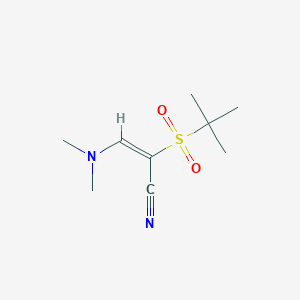
![(5-Chloro-2-methoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2769010.png)
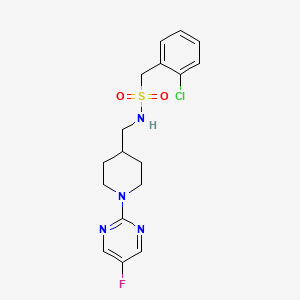
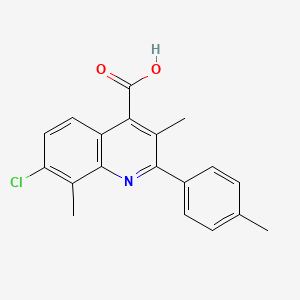
![[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol](/img/structure/B2769014.png)
![2-chloro-N-[2-[3-(diethylsulfamoyl)phenyl]-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2769016.png)
![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)
![N-[(1,4-dimethylpiperazin-2-yl)methyl]prop-2-enamide](/img/structure/B2769020.png)
